molecular formula C20H22N2O2 B2630364 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 710985-93-6

1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2630364
CAS No.: 710985-93-6
M. Wt: 322.408
InChI Key: LAHPMOFMMMPVQD-UHFFFAOYSA-N
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Description

1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a chemical compound from the dihydropyrazole (or pyrazoline) class, characterized by a five-membered ring containing two adjacent nitrogen atoms. This scaffold is extensively investigated in medicinal chemistry for its diverse biological potential. Compounds featuring the 1-acetyl-4,5-dihydro-1H-pyrazole structure have been identified as key intermediates and active agents in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases . The synthesis of this compound typically follows a well-established route involving the cyclization of an appropriate α,β-unsaturated ketone (chalcone) with hydrazine hydrate in an acetic acid medium . The structure is confirmed using advanced spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Researchers value this compound for its potential as a core scaffold in drug discovery. Dihydropyrazole derivatives have demonstrated significant biological activities in scientific studies, including anticancer , anti-inflammatory , antimicrobial , and antitubercular properties . Its research value lies in its versatility for structural modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets. This product is provided for research purposes in laboratory settings only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

1-[3-(2-ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-24-20-8-6-5-7-17(20)19-13-18(21-22(19)15(3)23)16-11-9-14(2)10-12-16/h5-12,19H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPMOFMMMPVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antifungal Activity

Research indicates that several pyrazole derivatives exhibit notable antifungal properties. For instance, studies have shown that compounds similar to 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can inhibit the growth of various fungal strains. A specific case study demonstrated that synthesized pyrazole carboxamides displayed significant antifungal activity against common phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

Anticancer Potential

The anticancer effects of pyrazole derivatives have been widely investigated. Compounds related to this pyrazole structure have shown promise in inhibiting cancer cell proliferation in vitro. A notable study found that certain derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways . The mechanism often involves the inhibition of key enzymes involved in cancer cell survival and proliferation.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation . This makes them potential candidates for developing treatments for inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated antifungal activity of synthesized pyrazole derivatives against five phytopathogenic fungi .
ResearchGate StudyReported on the synthesis and characterization of various pyrazole derivatives showing anticancer activity .
PMC Article (2022)Discussed the synthesis of a hybrid molecule containing pyrazole with significant anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Structural Variations and Associated Activities
Compound Name/ID Substituents Biological Activity Key Findings Reference
Target Compound 5-(2-Ethoxyphenyl), 3-(4-Methylphenyl) Under investigation Structural uniqueness may influence binding to microbial/enzymatic targets. N/A
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one 5-(4-Chlorophenyl), 3-Phenyl, Indole-acetyl Antibacterial Exhibited maximum activity against Staphylococcus aureus (MIC: 8 µg/mL).
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 5-(4-Ethoxyphenyl), 3-Naphthyl Antifungal Docking score (−7.501 kcal/mol) against fungal CYP51 enzyme surpassed fluconazole (−5.823 kcal/mol).
1-(3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one 3-(4-Chlorophenyl), 5-(4-Methoxyphenyl) Broad-spectrum Reported antibacterial and antifungal activities via crystal structure analysis.
1-[5-(2-thienyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 5-Thienyl, 3-(4-Nitrophenyl) Anticancer IC₅₀ of 12 µM against HCT-116 colon cancer cells.

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Physical Data Comparison
Compound Molecular Weight ¹H-NMR (δ, ppm) IR (cm⁻¹) Melting Point (°C)
Target Compound 336.40 (calc.) Not reported Not reported Not reported
PCH-3 () 323.10 2.42 (s, 3H), 3.15 (d, 1H), 5.94 (s, 2H) 1649 (C=O), 1444 (C=N) 141–142
Karanth et al. (2018) 372.44 7.25–7.65 (aromatic), 5.52 (d, 1H) 1650 (C=O) 160–162
Soni et al. (2016) 302.30 7.60 (m, 3H), 2.27 (s, 3H) 1667 (C=O) 177–180

Molecular Docking and Mechanism Insights

  • Antifungal Activity : The 4-ethoxyphenyl-naphthyl derivative (docking score: −7.501 kcal/mol) showed stronger binding to fungal CYP51 than fluconazole, suggesting enhanced steric compatibility with the enzyme’s active site .
  • Antibacterial Activity : Chlorophenyl-phenyl-indole derivatives likely disrupt bacterial membrane synthesis via interactions with penicillin-binding proteins .

Biological Activity

The compound 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

This structure includes a pyrazoline core, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazoline derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it effectively induced apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Caspase activation
A549 (Lung)10.0Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may inhibit the NF-κB signaling pathway, which is often activated during inflammatory responses .

Table 2: Anti-inflammatory Activity

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α2507570%
IL-63009070%

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Pyrazoline derivatives are known to interact with various kinases involved in cell signaling pathways. The specific interactions of this compound with kinases relevant to cancer and inflammation are areas for further investigation .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is primarily mediated through the mitochondrial pathway, where it influences the expression of Bcl-2 family proteins and activates caspases .
  • Cytokine Modulation : The modulation of cytokine production indicates a potential mechanism for its anti-inflammatory effects, making it a candidate for further therapeutic exploration in inflammatory diseases.

Case Studies

A recent study published in a peer-reviewed journal evaluated the efficacy of various pyrazoline derivatives, including our compound, in treating breast cancer models. The results showed that treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Q & A

Basic: How can the synthesis of this pyrazoline derivative be optimized for higher yield and purity?

Methodological Answer:
Optimization typically involves adjusting reaction parameters such as solvent choice, catalyst concentration, and temperature. For example:

  • Solvent selection : Use anhydrous ethanol or acetic acid as solvents, which are effective for cyclocondensation reactions involving chalcones and hydrazines .
  • Catalyst : Piperidine or glacial acetic acid can catalyze the formation of the pyrazoline ring. For instance, refluxing with 2–3 drops of piperidine in ethanol for 6–8 hours achieves cyclization .
  • Purification : Recrystallization from ethanol or dimethylformamide (DMF) improves purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., pyrazoline ring planarity, substituent orientations). For example, C–C bond lengths in the pyrazoline ring should fall within 1.46–1.52 Å .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals include the pyrazoline N–H proton (~δ 3.5–4.0 ppm) and carbonyl carbon (δ ~200 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H+^+] or [M+Na+^+] ions) .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Methodological Answer:
Analyze hydrogen bonding and π-π stacking via crystallographic

  • Hydrogen bonds : Identify bifurcated C–H···O interactions (e.g., C5–H5A···O2 and C16–H16B···O2 in ), which stabilize chains along specific crystallographic axes .
  • Dihedral angles : Calculate angles between aromatic rings and the pyrazoline core (e.g., 6.69° and 74.88° in ). Larger angles may reduce π-stacking, affecting solubility .
  • Thermal analysis : Use DSC to correlate lattice stability (e.g., melting points ~409 K) with intermolecular forces .

Advanced: How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
  • Structural analogs : Synthesize derivatives with substituent variations (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to isolate activity-contributing groups .
  • Computational docking : Use software like AutoDock to model interactions with target proteins (e.g., COX-2), comparing binding affinities of analogs .

Advanced: What computational strategies predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, correlating with redox behavior .
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions (e.g., ethoxyphenyl oxygen as a nucleophilic site) .
  • Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., in DMSO/water) to predict solubility and aggregation tendencies .

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for pharmacological testing?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min flow rate). Purity ≥95% (area normalization) is typically required for in vitro assays .
  • Elemental analysis : Ensure %C, %H, and %N deviations ≤0.4% from theoretical values .
  • Melting point consistency : Compare observed vs. literature values (e.g., ±2°C range) to detect impurities .

Advanced: How do substituents on the phenyl rings modulate the compound’s biological activity?

Methodological Answer:

  • Electron-donating groups (e.g., -OCH3_3) : Enhance resonance stabilization of the pyrazoline ring, potentially increasing anti-inflammatory activity .
  • Hydrophobic substituents (e.g., -CH3_3) : Improve membrane permeability, as shown in logP calculations (e.g., ClogP ~3.5) .
  • Steric effects : Bulky groups (e.g., 2-ethoxyphenyl) may hinder binding to enzyme active sites, reducing potency .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine derivatives .
  • Storage : Keep in amber vials at 4°C under inert gas (e.g., argon) to prevent oxidation of the pyrazoline ring .
  • Waste disposal : Neutralize acidic byproducts (e.g., acetic acid) with sodium bicarbonate before disposal .

Advanced: How can NMR crystallography resolve ambiguities in X-ray diffraction data?

Methodological Answer:

  • 1H^1H-NMR shifts : Compare experimental shifts with DFT-predicted values to validate hydrogen bonding patterns (e.g., downfield shifts for N–H protons) .
  • Cross-polarization magic-angle spinning (CP/MAS) : Detect disordered solvent molecules in the lattice (e.g., DMF residues) .
  • Dynamic nuclear polarization (DNP) : Enhance sensitivity for detecting weak intermolecular interactions .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., carbonyl peak at ~1700 cm1^{-1}) .
  • Design of experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, stoichiometry) .
  • Quality by design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for reproducibility .

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